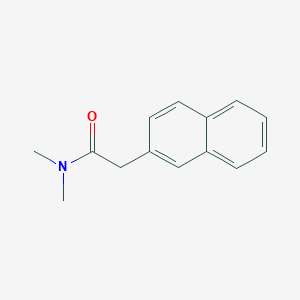![molecular formula C14H15N3O3 B6635543 (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid, also known as MIPA, is a synthetic amino acid derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. In
科学的研究の応用
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. Research has shown that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has the ability to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and angiotensin-converting enzyme (ACE), which are involved in the regulation of blood glucose levels and blood pressure, respectively.
作用機序
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid works by binding to the active site of DPP-4 and ACE, thereby preventing the enzymes from performing their normal functions. This leads to a reduction in blood glucose levels and blood pressure, which can be beneficial for individuals with diabetes and hypertension.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid can effectively lower blood glucose levels and blood pressure in animal models. Additionally, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One advantage of using (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid may not be suitable for use in certain types of experiments, such as those that require the use of live cells or tissues.
将来の方向性
There are several potential future directions for research involving (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid. One area of interest is the development of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid-based drugs for the treatment of diabetes and hypertension. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid and its potential applications in other areas of medicine. Finally, research could explore the use of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid is a synthetic amino acid derivative that has potential applications in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes makes it a promising candidate for the development of novel drugs for the treatment of diabetes and hypertension. While there are limitations to its use in certain types of experiments, its relatively simple synthesis method and potential therapeutic benefits make it an area of interest for future research.
合成法
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 1-methylimidazole-4-carboxylic acid with phenylalanine methyl ester, followed by the removal of the methyl ester group using hydrochloric acid. The resulting compound is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the final product, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid.
特性
IUPAC Name |
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-8-12(15-9-17)13(18)16-11(14(19)20)7-10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3,(H,16,18)(H,19,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAYJLRKJZVSJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide](/img/structure/B6635462.png)
![3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one](/img/structure/B6635463.png)
![2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B6635468.png)


![2-[(3-Bromo-5-chlorobenzoyl)-cyclopropylamino]acetic acid](/img/structure/B6635493.png)
![2-[1-(2-Propoxyacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6635498.png)
![2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol](/img/structure/B6635506.png)
![2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B6635510.png)
![4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635517.png)
![(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635529.png)
![2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6635536.png)

